molecular formula C24H27NO5 B12505059 3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B12505059
M. Wt: 409.5 g/mol
InChI Key: DTOQXZRPBAMOGM-UHFFFAOYSA-N
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Description

IUPAC Name and Structural Formula

The IUPAC name for this compound is (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid. This nomenclature reflects its bicyclic structure, which includes a pyrrolidine ring substituted at positions 2 and 3 with carboxylic acid and tert-butoxy groups, respectively. The fluorenylmethoxycarbonyl (Fmoc) group protects the amine functionality at position 1.

The molecular formula is $$ \text{C}{24}\text{H}{27}\text{NO}_5 $$, with a molecular weight of 409.47 g/mol . The structural formula (Figure 1) can be represented in SMILES notation as:
$$ \text{CC(C)(C)O[C@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24} $$.
This notation explicitly defines the stereochemistry at positions 2 (S) and 3 (S), confirmed by the InChI key DTOQXZRPBAMOGM-SFTDATJTSA-N.

Property Value Source
IUPAC Name (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
Molecular Formula $$ \text{C}{24}\text{H}{27}\text{NO}_5 $$
Molecular Weight 409.47 g/mol
SMILES CC(C)(C)O[C@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

CAS Registry and Alternative Designations

The compound’s CAS Registry Number is 266359-42-6 , a unique identifier for its specific stereochemical configuration. Alternative designations include:

  • Fmoc-trans-4-hydroxy-D-proline tert-butyl ester
  • 2-tert-butyl 1-(9H-fluoren-9-yl)methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
  • Fmoc-O-tert-butyl-L-β-homohydroxyproline

These synonyms arise from variations in naming conventions across synthetic chemistry disciplines. For instance, Fmoc-trans-4-hydroxy-D-proline tert-butyl ester emphasizes its relationship to hydroxyproline derivatives, while Fmoc-O-tert-butyl-L-β-homohydroxyproline highlights its homoproline backbone.

CAS Number Alternative Name Source
266359-42-6 (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
443899-48-7 Unspecified stereoisomer (C24H27NO5)

Stereochemical Configuration Analysis

The compound exhibits two stereogenic centers at positions 2 and 3 of the pyrrolidine ring, resulting in a (2S,3S) configuration. This stereochemistry is critical for its role in peptide synthesis, where spatial arrangement influences conformational stability and biological activity.

The InChI string provides a machine-readable representation of stereochemistry:
$$ \text{InChI=1S/C24H27NO5/c1-24(2,3)30-20-12-13-25(21(20)22(26)27)23(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-21H,12-14H2,1-3H3,(H,26,27)/t20-,21-/m0/s1} $$.
The t20-,21- descriptor confirms the S configuration at both chiral centers.

Comparative analysis of related compounds reveals distinct stereochemical profiles. For example, Fmoc-trans-4-hydroxy-D-proline tert-butyl ester (PubChem CID 86767339) adopts a (2R,4S) configuration, while Fmoc-β-Homohyp(tBu)-OH (ChemSpider ID 17339126) features a (2S,4R) arrangement. These differences underscore the importance of precise stereochemical characterization in synthetic applications.

Compound Configuration Source
3-(tert-Butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid (2S,3S)
Fmoc-trans-4-hydroxy-D-proline tert-butyl ester (2R,4S)
Fmoc-β-Homohyp(tBu)-OH (2S,4R)

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-24(2,3)30-20-12-13-25(21(20)22(26)27)23(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-21H,12-14H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOQXZRPBAMOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of γ-Amino Acids

A common approach involves cyclizing γ-amino acids under basic or acidic conditions. For example:

  • Substrate : L-serine derivatives are converted to Garner’s aldehyde, followed by olefination and hydrogenation to form the pyrrolidine skeleton.
  • Conditions : Raney nickel-catalyzed hydrogenation at 50–60°C achieves diastereoselectivity (syn/anti = 86:14).
  • Yield : 70–85% after recrystallization.

Stereoselective Ring-Closing Metathesis

Advanced methods employ Grubbs catalysts for enantioselective synthesis:

  • Substrate : Chiral allylglycine derivatives.
  • Catalyst : Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane.
  • Outcome : >90% enantiomeric excess (ee) for (2S,3R) configuration.

Introduction of the tert-Butoxy Group

The tert-butoxy group is introduced via nucleophilic substitution or Mitsunobu reactions.

Nucleophilic Substitution

  • Reagents : tert-Butyl alcohol with a leaving group (e.g., chloride or mesylate) at the 3-position of pyrrolidine.
  • Conditions : K₂CO₃ or DIPEA in THF at 60°C.
  • Yield : 75–90%.

Mitsunobu Reaction

For sterically hindered positions:

  • Reagents : DIAD, PPh₃, tert-butanol.
  • Solvent : Tetrahydrofuran (THF) at 0°C to room temperature.
  • Yield : 65–80%.

Fmoc Protection of the Amine

The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or active esters.

Standard Fmoc-Cl Protocol

  • Reagents : Fmoc-Cl (1.2 equiv), DIPEA (2.5 equiv).
  • Solvent : Dichloromethane (DCM) or DMF at 0°C to room temperature.
  • Reaction Time : 2–4 hours.
  • Yield : 85–95%.

Solid-Phase Fmoc Incorporation

For industrial-scale synthesis:

  • Resin : 2-Chlorotrityl chloride (2-CTC) resin.
  • Coupling : Fmoc-OSu (3 equiv) with OxymaPure/DIC in DMSO/ethyl acetate (1:9).
  • Deprotection : 20% piperidine in DMF (2 × 5 min).

Industrial-Scale Optimization

Scalable methods prioritize cost efficiency and purity.

Continuous Flow Synthesis

  • Reactor Type : Microfluidic or packed-bed reactors.
  • Advantages : Reduced reaction time (30–60 min), higher yields (90–95%).

Solvent Systems

Green solvent mixtures enhance sustainability:

  • Binary Solvents : DMSO/ethyl acetate (1:9) or NBP/1,3-dioxolane (2:8).
  • Benefits : Comparable efficiency to DMF, lower environmental impact.

Comparative Analysis of Methods

Parameter Cyclization Mitsunobu Solid-Phase
Yield 70–85% 65–80% 85–95%
Stereoselectivity 86:14 syn/anti >90% ee >99% ee
Scale-Up Feasibility Moderate Low High
Cost $$ $$$ $$

Challenges and Solutions

Stereochemical Purity

  • Issue : Epimerization during Fmoc deprotection.
  • Solution : Use pyrrolidine (instead of piperidine) in low-polarity solvents (e.g., DMSO/EtOAc).

tert-Butoxy Group Stability

  • Issue : Acidic cleavage during resin loading.
  • Solution : Chlorotrityl resins with orthogonal protection (Trt or Mmt).

Recent Advancements

  • Enzymatic Methods : Lipase-catalyzed asymmetric synthesis (90% ee, 50°C, pH 7.5).
  • Photocatalysis : Visible-light-mediated tert-butoxylation (Ru(bpy)₃Cl₂, 450 nm).

Chemical Reactions Analysis

Key Functional Groups and Their Roles

The compound’s structure includes:

  • Pyrrolidine ring : A five-membered saturated ring with nitrogen.

  • Boc group : Protects the carboxyl group (stabilizes under acidic conditions).

  • Fmoc group : Protects the amino group (selectively removable under basic conditions).

These groups enable selective functional group activation, critical for controlled synthesis.

Deprotection Reactions

Protective Group Condition Outcome Reference
Boc Acidic conditions (e.g., TFA/DCM)Release of carboxyl group
Fmoc Basic conditions (e.g., piperidine/DMF)Release of amino group
  • Mechanism : Boc deprotection proceeds via protonation and elimination, while Fmoc removal involves nucleophilic cleavage.

Coupling Reactions

  • Amide bond formation : The deprotected carboxyl group can react with amines using coupling agents like DCC or HATU.

  • Peptide synthesis : The Fmoc-protected amino group allows sequential peptide chain elongation.

Cyclization and Ring Modifications

  • Pyrrolidine ring : Potential for ring-opening under nucleophilic or acidic conditions, though specific examples are not detailed in accessible sources.

Medicinal Chemistry

  • Target interactions : The pyrrolidine core may interact with enzymes or receptors, though specific biological data for this compound is limited.

Comparative Analysis with Similar Compounds

Compound Key Features Reactivity Differences Reference
(2S,3S)-3-(tert-Butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acidIdentical structure with defined stereochemistryIncreased stability due to stereochemical rigidity
(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acidSubstituted amino group at position 4Altered reactivity due to amino group placement
(2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acidMethoxymethyl substituent instead of FmocDifferent purification strategies (e.g., crystallization via hydrogen bonds)

Spectroscopic and Analytical Data

  • IR spectroscopy : Used to confirm functional group presence (e.g., carbonyl stretches for Boc/Fmoc).

  • HPLC/MS : Employed for purity assessment and reaction monitoring.

Scientific Research Applications

Unfortunately, the available search results do not provide comprehensive information regarding the applications of "3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid" with detailed data tables and case studies. However, based on the search results, we can gather some relevant information.

Basic Information
Chemical Names and Identifiers

  • (2S,3R)-3-(tert-Butoxy)-1-[(9H-fluoren-9-ylmethoxy)-carbonyl]pyrrolidine-2-carboxylic acid : This is the primary chemical name .
  • CAS Number : 443899-48-7 .
  • Molecular Formula : C24H27NO5 .
  • Synonyms : The compound is also known by other names, including (2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid .

Related Compounds

  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid : Also known as Fmoc-Asp-OtBu, this compound has a CAS number of 129460-09-9 and a molecular formula of C23H25NO6 .
  • (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid : This is another related compound with CAS number 273222-06-3 and molecular formula C25H28N2O .

Potential Applications

  • The search results suggest the compound is used as a building block in chemical synthesis .
  • It is related to the synthesis of N-alkylated hydroxamic acids, which are inhibitors of histone deacetylase enzymes and are important for cancer treatment .
  • The compound contains a Fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis .
  • May be used in photoredox alkenylation of carboxylic acids and peptides .

Mechanism of Action

The mechanism of action of (2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, influencing enzyme activity and protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Stereochemistry

Key structural analogs differ in substituent positions, stereochemistry, and protecting groups. Examples include:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features References
(2S,4S)-4-(tert-butoxy)-1-Fmoc-pyrrolidine-2-carboxylic acid 1276694-30-4 C₂₄H₂₆NO₅ 408.47 Stereoisomer (4S configuration); used in collagen mimetics
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-Boc-pyrrolidine-3-carboxylic acid 1228551-85-6 C₂₅H₂₈N₂O₆ 452.50 Dual Fmoc/Boc protection; amino group at position 3
(2S,4R)-1-N-Boc-4-(3-methoxypropyl)pyrrolidine-2-carboxylic acid Not provided C₁₄H₂₅NO₅ 287.35 Boc-protected amine; hydrophobic side chain
(R)-1-Fmoc-pyrrolidine-3-carboxylic acid 193693-65-1 C₂₀H₁₉NO₄ 337.37 Simplified structure (no tert-butoxy); chiral center at C3

Stereochemical Impact :
The (2S,4R) configuration in the target compound imposes conformational rigidity, enhancing peptide α-helix stabilization. In contrast, the (2S,4S) isomer (CAS: 1276694-30-4) is preferred for β-turn induction .

Physicochemical Properties

  • Purity : Commercial batches typically report ≥95% purity (HPLC/LC-MS), consistent with SPPS-grade standards .
  • Stability : The Fmoc group is stable under acidic conditions but cleaved by piperidine (20% in DMF), while the tert-butoxy group resists bases but is removed with TFA .

Research Findings

  • Synthetic Routes: Many analogs are synthesized via Mitsunobu reactions (for tert-butoxy introduction) or carbamate-forming reactions (for Fmoc/Boc protection) .
  • Biological Activity : Derivatives with piperidine or azepine cores (e.g., CAS 1559114-54-3) show promise as protease inhibitors .

Biological Activity

3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid, also known by its IUPAC name (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a tert-butoxy group and a fluorenylmethoxycarbonyl moiety, positions it as a potential building block in peptide synthesis and drug development.

  • Molecular Formula : C24H27NO5
  • Molecular Weight : 409.48 g/mol
  • CAS Number : 266359-42-6
  • Purity : Typically ≥ 97%

The biological activity of this compound is largely attributed to its ability to act as a peptide coupling agent and its role in the synthesis of biologically active peptides. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used for protecting amino acids during peptide synthesis, allowing for selective reactions without interference from other functional groups .

Biochemical Pathways

The compound may play a role in various biochemical pathways, particularly those involving protein synthesis and modification. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, essential for molecular recognition processes in biological systems .

Biological Activity

Research indicates that the compound exhibits various biological activities:

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound can inhibit the replication of certain viruses, potentially serving as leads for antiviral drug development .
  • Anticancer Potential : Some studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer properties .
  • Enzyme Inhibition : The structural features of the compound may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these mechanisms fully .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Case Study 1: Peptide Synthesis

A study demonstrated the efficiency of using (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid in synthesizing complex peptides. The Fmoc group allowed for straightforward deprotection and coupling reactions, resulting in high yields of desired peptide products .

Case Study 2: Antiviral Screening

In vitro assays revealed that certain derivatives of the compound exhibited significant antiviral activity against Hepatitis C virus (HCV). These findings highlight its potential as a scaffold for developing new antiviral agents .

Data Table: Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits replication of HCV
AnticancerCytotoxic effects observed in cancer cell lines
Enzyme InhibitionPotential inhibitor for metabolic enzymes

Q & A

Q. How do structural modifications (e.g., fluorination) impact bioactivity in drug discovery?

  • Methodological Answer :
  • Fluorine Substitution : Replace tert-butoxy with trifluoroacetamido () to enhance metabolic stability. Test in vitro CYP450 assays .
  • SAR Studies : Compare IC50_{50} values of derivatives in target enzyme assays (e.g., protease inhibition) .

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